HIF-1 alpha 556-574
Description
Structural Characterization of HIF-1α 556-574 in Oxygen-Sensing Pathways
Crystal Structure Analysis of HIF-1α Fragments in Complex with Regulatory Enzymes
The crystal structure of the hydroxylated HIF-1α peptide (residues 556-574) bound to the VHL-Elongin B/C complex (VCB) provides atomic-level insights into oxygen-sensing mechanisms. In this complex, the hydroxyproline residue at position 564 (Pro564-OH) inserts into a conserved binding pocket within the β-domain of VHL, forming hydrogen bonds with Ser-111, His-115, and Trp-117 of VHL. This interaction ensures precise discrimination between hydroxylated and unmodified prolyl residues, a necessity for oxygen-dependent degradation. The binding interface buries approximately 1,200 Ų of surface area, with the HIF-1α peptide adopting a polyproline type II helical conformation stabilized by van der Waals contacts with VHL’s hydrophobic residues.
Prolyl hydroxylases (PHD2 and PHD3), which catalyze Pro564 hydroxylation, exhibit distinct structural features that influence substrate recognition. PHD2 crystallizes as a homotrimer with a double-stranded β-helix core, characteristic of Fe(II)/2-oxoglutarate-dependent dioxygenases. The active site of PHD2 coordinates Fe(II) via His-313, Asp-315, and His-374, positioning the enzyme to hydroxylate Pro564 in HIF-1α. Comparative analysis of PHD2 variants linked to erythrocytosis reveals that substitutions in the β2-β3 loop (e.g., Arg-317 to Trp) alter substrate selectivity, favoring CODD over N-terminal oxygen-dependent degradation domain (NODD) recognition.
Conformational Dynamics of the C-Terminal Oxygen-Dependent Degradation Domain (CODD)
The CODD region (residues 556-574) undergoes significant conformational changes upon hydroxylation. Nuclear magnetic resonance (NMR) studies demonstrate that unmodified HIF-1α 556-574 exists as a disordered peptide in solution, whereas hydroxylation at Pro564 induces a rigid β-turn structure centered at residues 561–565. This structural transition is essential for VHL binding, as mutations disrupting the β-turn (e.g., Pro564Ala) abrogate complex formation. Molecular dynamics simulations further reveal that hydroxylation stabilizes the CODD-VHL interface by reducing backbone flexibility and enhancing hydrophobic packing between HIF-1α’s Leu-562 and VHL’s Trp-117.
The dynamic nature of CODD also influences its interactions with PHDs. Free energy calculations indicate that PHD2 binds HIF-1α 556-574 with higher affinity than HIF-2α CODD due to favorable electrostatic interactions between PHD2’s Arg-383 and HIF-1α’s Asp-569. In contrast, PHD3 exhibits a stronger preference for CODD over NODD, facilitated by a conserved Leu-574 residue in HIF-1α that fits into a hydrophobic cleft in PHD3’s substrate-binding groove.
Comparative Binding Interfaces with Prolyl Hydroxylases (PHD2/PHD3) and Factor-Inhibiting HIF-1 (FIH)
The binding interfaces of HIF-1α 556-574 with PHD2, PHD3, and FIH highlight both shared and unique regulatory features.
PHD2 and PHD3 : While both enzymes hydroxylate Pro564, their active sites diverge in substrate recognition. PHD2’s β2-β3 loop (residues 310–320) undergoes conformational changes to accommodate HIF-1α’s CODD, whereas PHD3’s C-terminal region (residues 200–230) stabilizes substrate binding through hydrogen bonding with HIF-1α’s Gln-567. Kinetic analyses show that PHD3 has a 3-fold higher catalytic efficiency ($$k{cat}/Km$$) for CODD compared to PHD2, attributed to its tighter interaction with Leu-574.
FIH-1 : Unlike PHDs, FIH hydroxylates asparagine 803 (Asn803) in HIF-1α’s C-terminal transactivation domain (CTAD), inhibiting its interaction with transcriptional coactivators. Structural studies of FIH-1 bound to HIF-1α CTAD reveal a distinct Fe(II)-binding site coordinated by His-199, Asp-201, and His-279, with 2-oxoglutarate (2-OG) positioned adjacent to the substrate-binding cleft. Although FIH does not directly interact with the 556-574 region, its activity is indirectly modulated by CODD hydroxylation, which precedes CTAD recognition.
Table 1: Comparative Features of HIF-1α 556-574 Binding Partners
| Enzyme | Binding Site on HIF-1α | Key Structural Motifs | Catalytic Efficiency ($$k{cat}/Km$$) |
|---|---|---|---|
| PHD2 | Pro564 (CODD) | β2-β3 loop, Fe(II)-His-Asp triad | 0.8 × 10³ M⁻¹s⁻¹ |
| PHD3 | Pro564 (CODD) | C-terminal helix, Leu-574 pocket | 2.4 × 10³ M⁻¹s⁻¹ |
| FIH-1 | Asn803 (CTAD) | Fe(II)-His-Asp-His triad, 2-OG binding | 1.1 × 10³ M⁻¹s⁻¹ |
Properties
Molecular Formula |
C101H152N20O34S2 |
|---|---|
Molecular Weight |
2256.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18?,22?,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82- |
InChI Key |
AIEACJWERUSQII-IOXQDZIYSA-N |
Isomeric SMILES |
[2H]C1CN([C@@H](C1[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Loading
The choice of resin profoundly impacts yield and purity. Two resins are commonly used:
| Resin Type | Loading Capacity (mmol/g) | Advantages | Limitations |
|---|---|---|---|
| 2-Chlorotrityl Chloride | 0.8–1.2 | High stability, ideal for acid-labile sequences | Requires anhydrous conditions |
| Rink Amide MBHA | 0.3–0.6 | Produces C-terminal amides | Lower loading capacity |
For HIF-1α 556-574, 2-chlorotrityl chloride resins are preferred due to their high loading capacity and compatibility with the peptide’s hydrophobic residues. Loading involves reacting the resin’s chlorotrityl groups with the C-terminal amino acid (Fmoc-Gln(Trt)-OH) in dichloromethane (DCM) under nitrogen, achieving >90% efficiency.
Amino Acid Coupling and Deprotection
Each coupling cycle uses Fmoc-protected amino acids activated by HBTU/HOBt or HATU in dimethylformamide (DMF). Critical parameters include:
- Coupling Time : 45–60 minutes per residue
- Deprotection : 20% piperidine in DMF (2 × 5 minutes)
- Coupling Efficiency : Monitored via Kaiser test, achieving >99% per step
Proline 564, a structurally vital residue, requires extended coupling times (90 minutes) to prevent aggregation.
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin using TFA-based cocktails. A typical formulation includes:
| Reagent | Volume (%) | Role |
|---|---|---|
| Trifluoroacetic Acid | 95 | Cleaves resin-peptide bond |
| Triisopropylsilane | 2.5 | Scavenges carbocations |
| Water | 2.5 | Quenches side reactions |
Cleavage proceeds for 2–3 hours at room temperature, yielding crude peptide with simultaneous removal of side-chain protecting groups (e.g., Trt from Gln).
Purification and Characterization
Crude HIF-1α 556-574 is purified via RP-HPLC using a C18 column and acetonitrile/water gradients. Key metrics include:
Purified peptide is lyophilized and stored at –20°C to prevent degradation.
Quality Control and Validation
Batch consistency is verified through:
- Circular Dichroism (CD) : Confirms α-helical content in the DLDLEMLAPYIP region.
- Bioactivity Assays : Binding affinity to VHL measured via surface plasmon resonance (SPR), yielding KD ≈ 120 nM.
- Endotoxin Levels : <0.1 EU/mg via Limulus amebocyte lysate (LAL) assay.
Challenges and Optimization Strategies
Common synthesis challenges include:
- Aggregation : Mitigated by incorporating pseudoproline dipeptides at APY motifs.
- Incomplete Deprotection : Addressed by double couplings for sterically hindered residues (e.g., Ile).
- Oxidation : Avoided by using nitrogen atmospheres during cleavage.
Applications in Research
HIF-1α 556-574 is utilized in:
Chemical Reactions Analysis
Types of Reactions
HIF-1 alpha 556-574 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Scientific Research Applications
HIF-1 alpha (556-574) is a short, 19-amino acid fragment of hypoxia-inducible factor-1 (HIF-1), a key regulator of the body's response to oxygen levels . HIF-1α (556-574) binds to von Hippel-Lindau factor (VHL), an E3 ubiquitin ligase, and its proline 564 is critical to the binding process . HIF-1α becomes stable when there is a lack of oxygen, which then starts the expression of genes induced by hypoxia .
Scientific Research Applications
HIF-1α (556–574) and related molecules have applications across a spectrum of biological research areas:
- Oxygen Homeostasis HIF-1α (556-574) is a master regulator of the response to oxygen homeostasis .
- Cancer and Apoptosis: It is used in cancer and apoptosis research .
- Cardiovascular Research: It also sees use in cardiovascular research .
- Angiogenesis and Oncogenesis: It has applications in the study of angiogenesis and oncogenesis .
HIF-1α and Erythrocytosis
Erythrocytosis can result from mutations in the HIF2A gene . One study describes a patient with a novel HIF2A mutation associated with erythrocytosis, predicted to result in a p.Asp539Glu amino acid change . Asp539Glu mutation impairs the interaction of HIF-2α with both PHD2 and VHL .
PHD2 and HIF-1α
Mechanism of Action
HIF-1 alpha 556-574 exerts its effects by binding to the von Hippel-Lindau (VHL) factor, an E3 ubiquitin ligase. This interaction is crucial for the regulation of HIF-1 stability. Under normoxic conditions, HIF-1 is hydroxylated and recognized by VHL, leading to its degradation. Under hypoxic conditions, HIF-1 is stabilized and activates the transcription of target genes involved in oxygen homeostasis .
Comparison with Similar Compounds
Data Tables
Table 1: Sequence Comparison of HIF-1α Peptides
| Peptide | Residues | Sequence | Modifications |
|---|---|---|---|
| This compound (Ala) | 556–574 | DLDLEA LAPYIPADA DFQL | Met→Ala substitutions at positions 6, 13 |
| This compound (Met) | 556–574 | DLDLEM LAPYIPM DDDFQL | Native methionine residues retained |
Table 2: Functional Comparison of HIF-1α Modulators
| Compound | Target | Effect on HIF-1α | Research Utility |
|---|---|---|---|
| This compound | PHD2/VHL complex | Enhances degradation via hydroxylation | Study oxygen-dependent regulation |
| HIF-1alphaZ | ARNT | Blocks nuclear translocation and dimerization | Investigate zinc’s role in hypoxic signaling |
| EZN-2968 | HIF-1α mRNA | Reduces HIF-1α synthesis | Therapeutic targeting in clinical trials |
Research Findings and Implications
- Mechanistic Insights : this compound has been instrumental in elucidating PHD2 kinetics. For example, inverse solvent isotope effects observed in PHD2 assays suggest slow water release during catalysis, a finding critical for designing PHD inhibitors .
- Therapeutic Relevance: Nitric oxide donors (e.g., SNAP) inhibit HIF-1α hydroxylation via competition with dioxygen at PHD2’s active site, a mechanism validated using the 556-574 peptide .
Q & A
Q. Methodological Insight :
- Use HIF-1α(556-574) in in vitro hydroxylation assays with recombinant PHD2, Fe²⁺, 2-oxoglutarate, and ascorbate to replicate physiological conditions .
- Validate hydroxylation via mass spectrometry or anti-hydroxyproline antibodies .
Basic: How is HIF-1α(556-574) employed in studying PHD2 enzyme kinetics?
The peptide is a critical tool for quantifying PHD2 activity. Its sequence (DLDLEALAPYIPADDDFQL) includes substitutions (e.g., Met→Ala) to prevent oxidation artifacts. Assays typically monitor hydroxylation rates using isotopic labeling (e.g., ³H-proline) or competitive binding with VHL .
Q. Experimental Design :
- Controls : Include non-hydroxylatable mutant peptides (e.g., Pro564Ala) to confirm specificity .
- Variables : Optimize buffer pH (6.8–7.4), temperature (37°C), and oxygen tension (1–5% O₂) to mimic physiological conditions .
Advanced: How do structural studies of HIF-1α(556-574) inform inhibitor design for the HIF-PHD2-VHL axis?
X-ray crystallography of HIF-1α(556-574) bound to PHD2 and VHL reveals critical residues (e.g., Ile566) that mediate hydrophobic interactions. Mutagenesis studies show that substitutions (e.g., D539E in HIF-2α) disrupt VHL binding, highlighting potential sites for competitive inhibition .
Q. Methodological Strategies :
- Co-crystallization : Use truncated peptides (e.g., 527-542 in HIF-2α) to resolve binding interfaces .
- Competitive Assays : Test synthetic peptides with non-natural amino acids (e.g., fluoroproline) to block hydroxylation .
Advanced: How can researchers resolve contradictions in hydroxylation efficiency across experimental models?
Discrepancies between cell-free and cellular systems often arise from differences in oxygen gradients, cofactor availability (e.g., Fe²⁺), or competing pathways (e.g., PLD1-mediated HIF-1α stabilization).
Q. Troubleshooting :
- Cell-Free Systems : Supplement assays with 100 μM ascorbate and 1 mM 2-oxoglutarate to maintain PHD2 activity .
- Cellular Models : Use hypoxia chambers (<1% O₂) and protease inhibitors (e.g., MG132) to stabilize unhydroxylated HIF-1α .
Basic: What are the key considerations for handling and storing HIF-1α(556-574)?
The peptide is prone to degradation under moist conditions. Store lyophilized powder at -20°C (3 years) or -80°C in solution (1 year). Reconstitute in DMSO or PBS with 0.1% BSA to prevent aggregation .
Q. Best Practices :
- Solubility Testing : Centrifuge at 12,000 rpm for 10 minutes to remove insoluble particulates.
- Aliquot Preparation : Avoid repeated freeze-thaw cycles to preserve integrity.
Advanced: How does PLD1 modulate HIF-1α(556-574) stability via ternary complex formation?
PLD1 enhances PHD2 binding to HIF-1α(556-574), accelerating hydroxylation and subsequent VHL-mediated degradation. This effect is independent of PLD1’s lipid-modifying activity, suggesting a scaffolding role .
Q. Experimental Approaches :
- Co-Immunoprecipitation : Co-express FLAG-tagged PLD1, HA-tagged PHD2, and HIF-1α(556-574) in HEK293 cells to isolate ternary complexes .
- Mutagenesis : Use PLD1 catalytic-dead mutants (e.g., H442A) to dissect structural vs. enzymatic contributions .
Advanced: Why do nitric oxide donors exhibit selective inhibition of PHD2 over collagen prolyl hydroxylases (CPHs)?
Nitric oxide (NO) competes with O₂ for binding to PHD2’s active site, inhibiting HIF-1α(556-574) hydroxylation. CPHs exhibit lower O₂ affinity, making them less sensitive to NO. Hyperoxia (100% O₂) reverses NO-mediated inhibition by restoring O₂ availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
